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Compound of Interest

Compound Name: [Ir(dtbbpy)(ppy)2][PF6]

Cat. No.: B1429646

An In-depth Technical Guide on the Core Properties of [Ir(dtbbpy)(ppy)z][PFs]

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Ir(dtbbpy)(ppy):z][PFe], also known as (4,4'-Di-tert-butyl-2,2'-bipyridine)bis(2-
phenylpyridine)iridium(lIl) hexafluorophosphate, is a yellow, crystalline coordination complex of
iridium.[1][2] It is a highly efficient photocatalyst widely utilized in a variety of organic
transformations.[3][4] Its robust photophysical and electrochemical properties, stemming from
the interplay between the iridium center and its ligands, make it a valuable tool in modern
synthetic chemistry, particularly in the realm of photoredox catalysis.[1][5] This guide provides a
comprehensive overview of the fundamental properties of this complex, detailed experimental
protocols, and visualizations of key processes to support its application in research and
development.

Molecular Structure

The complex consists of a central iridium(lll) ion coordinated to two cyclometalated 2-
phenylpyridine (ppy) ligands and one 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand. The
hexafluorophosphate ([PFs]~) anion serves as the counterion. The bulky tert-butyl groups on
the bipyridine ligand enhance the complex's solubility in organic solvents and its stability.[2]

Chemical Formula: CaoHaoFelrN4P[6] CAS Number: 676525-77-2[6] Molecular Weight: 913.95
g/mol [6]
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Core Properties: A Quantitative Overview

The utility of [Ir(dtbbpy)(ppy):z][PFs] as a photocatalyst is defined by its photophysical and

electrochemical characteristics. These properties are summarized in the tables below.

Photophysical Properties

The absorption of visible light promotes the complex to an excited state, which is the key step

for its photocatalytic activity.[7] The complex exhibits strong phosphorescence from a triplet

metal-to-ligand charge transfer ((MLCT) excited state.[8]

Property Value Solvent Reference(s)
Absorption Maximum ~380 nm, ~455-468
CH2Clz2, DMSO [6][9][10]

()\max) nm
Emission Maximum Dichloromethane,

570 - 592 nm o [8][11]
(Aem) Acetonitrile
Photoluminescence Degassed

. 17.2-17.9% _ [8][11]

Quantum Yield (®) Dichloromethane
Excited-State Lifetime Degassed

495 - 621 ns [8]

M

Dichloromethane

Electrochemical Properties

The redox potentials of the ground and excited states of [Ir(dtbbpy)(ppy)z][PFs] determine its

ability to act as a single-electron transfer agent in photocatalytic cycles.

Potential Value (vs. SCE) Solvent Reference(s)
E1/2(0x) +1.21V Acetonitrile [12]

E1/2(red) -1.51V Acetonitrile [12]

E1/2(Ir3%/1r?+) +0.66 V Acetonitrile [12]

E1/2(Ir*+/Ir3*) -0.96 V Acetonitrile [12]
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Experimental Protocols

Detailed methodologies for the synthesis of the complex and its application in a representative
photoredox reaction are provided below.

Synthesis of [Ir(dtbbpy)(ppy)2][PFs]

The synthesis is typically a two-step process involving the formation of a chloride-bridged
iridium dimer followed by the reaction with the dtbbpy ligand and subsequent counterion
exchange. The following protocol is adapted from a standard procedure for analogous iridium
complexes.[5]

Step 1: Synthesis of the Chloro-bridged Iridium Dimer, [Ir(ppy)zCl]2

e To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add iridium(lll) chloride hydrate (1.0 equiv), 2-phenylpyridine (2.3 equiv), and a
2:1 mixture of 2-ethoxyethanol and water.

e Flush the flask with argon for 10 minutes.

e Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours, during which a yellow
precipitate will form.

e Cool the mixture to room temperature, and then place it in an ice bath for 30 minutes.

o Collect the yellow solid by vacuum filtration, wash with methanol and then diethyl ether.

Dry the solid under high vacuum to yield the dimer.

Step 2: Synthesis of [Ir(dtbbpy)(ppy)2][PFs]

e To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add the iridium dimer from Step 1 (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine
(dtbbpy) (2.2 equiv).

e Add ethylene glycol as the solvent and flush the flask with argon for 15 minutes.

e Heat the reaction mixture to 150 °C and stir for 18-24 hours.
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Cool the reaction to room temperature. Add a saturated aqueous solution of ammonium
hexafluorophosphate (NH4PFs) to the mixture and stir for 1 hour.

Collect the resulting yellow precipitate by vacuum filtration.
Wash the solid with water, followed by a small amount of cold diethyl ether.

Purify the crude product by recrystallization from an acetonitrile/diethyl ether solvent system
or by column chromatography on silica gel (dichloromethane/methanol gradient) to afford the

pure [Ir(dtbbpy)(ppy)z][PFe].

Characterization: The final product should be characterized by *H NMR, 3C NMR, and mass

spectrometry to confirm its identity and purity.

Application in a Photoredox-Catalyzed Aza-Henry
Reaction

This protocol describes the coupling of N,N-dimethylaniline with nitromethane, a representative

example of an aza-Henry reaction catalyzed by [Ir(dtbbpy)(ppy)z][PFs].

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add [Ir(dtbbpy)(ppy)z][PFe] (0.01
equiv, 1 mol%).

Add N,N-dimethylaniline (1.0 equiv) and nitromethane (which also serves as the solvent).
Seal the tube and place it approximately 5-10 cm from a blue LED lamp (A = 455 nm).

Irradiate the reaction mixture with stirring at room temperature for 10-24 hours. Monitor the
reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, concentrate the reaction mixture under reduced pressure to remove the
excess nitromethane.

Purify the residue by flash column chromatography on silica gel using an appropriate eluent
system (e.g., hexane/ethyl acetate) to isolate the desired product.

Visualizations of Key Processes
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The following diagrams, generated using the DOT language, illustrate the photoredox catalytic
cycle and a general experimental workflow.

Photoredox Catalytic Cycle for the Aza-Henry Reaction

Photocatalytic Cycle

)

hv (Visible Light) N-Arylamine (Reductive Quenching

Substrate Transformation

Nucleophilic Addition

Click to download full resolution via product page

Caption: Proposed photoredox cycle for the aza-Henry reaction.

General Experimental Workflow for a Photoredox
Reaction
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Caption: A typical workflow for a photoredox-catalyzed organic reaction.
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Conclusion

[Ir(dtbbpy)(ppy)z][PFe] is a versatile and powerful photocatalyst with well-defined fundamental
properties that make it suitable for a wide range of applications in modern organic synthesis
and potentially in drug development processes. Its accessibility through straightforward
synthetic procedures and its efficiency under mild reaction conditions continue to position it as
a catalyst of choice for photoredox-mediated transformations. This guide provides the core
information necessary for researchers and scientists to effectively utilize this important
chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1429646#ir-dtbbpy-ppy-2-pf6-fundamental-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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